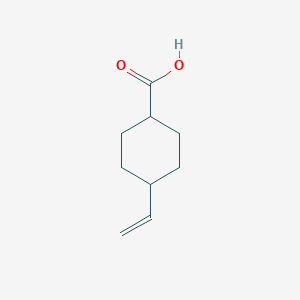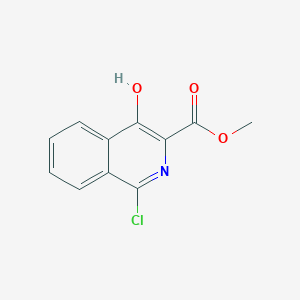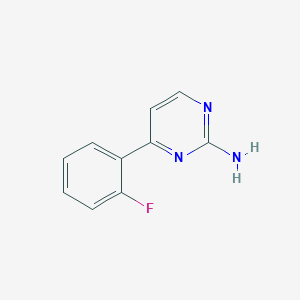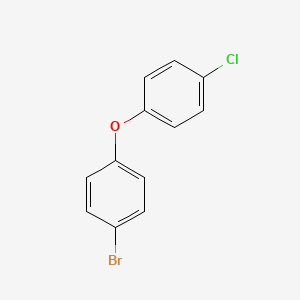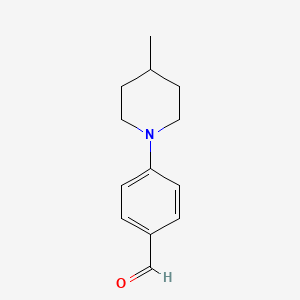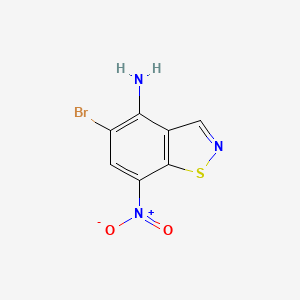
5-Chloro-2-ethylpyridine
Übersicht
Beschreibung
5-Chloro-2-ethylpyridine is a useful research compound. Its molecular formula is C7H8ClN and its molecular weight is 141.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis of Potential Anticancer Agents
5-Chloro-2-ethylpyridine and related pyridine derivatives have been investigated for their potential as anticancer agents. In one study, derivatives underwent various chemical reactions to synthesize compounds tested for their effects on cell proliferation and survival in cancer models. The synthesis involved hydrolysis, catalytic hydrogenation, and reactions with alpha-halo ketones, leading to compounds that showed effects on the proliferation and mitotic index of cultured L1210 cells and the survival of mice bearing P388 leukemia (C. Temple, G. P. Wheeler, R. Comber, R. D. Elliott, J. Montgomery, 1983).
Crystal Engineering and Supramolecular Chemistry
In the field of crystal engineering and supramolecular chemistry, derivatives of pyridine, such as those structurally related to this compound, have been used to form novel supramolecular synthons. These complexes demonstrate unique crystal structures and potential applications in material science and engineering (M. B. Zaman, M. Tomura, Y. Yamashita, 1999).
Development of Antitumor Agents
Research has also focused on developing antitumor agents using pyridine derivatives, including studies on the synthesis and reactivity of 5-chloro-2,4-dihydroxypyridine. These compounds have been explored for their potential medicinal applications, including their reactivity towards various reagents, which is crucial for designing drugs with targeted antitumor activities (C. R. Kolder, H. J. Hertog, 2010).
Catalysis and Polymerization
Pyridine derivatives are also pivotal in catalysis and polymerization processes. Studies have shown that diiminopyridyl metal complexes, which can be related to the structural framework of this compound, play significant roles in catalysis, leading to advancements in polymer science and the development of new materials (Z. Flisak, Wen‐Hua Sun, 2015).
Antimicrobial Applications
Further research has explored the antimicrobial properties of pyridine derivatives. A series of novel compounds, potentially including structures similar to this compound, demonstrated potent antimicrobial activities. These studies contribute to the development of new antimicrobial agents to combat resistant strains of bacteria and fungi (S. Gaonkar, K. Rai, B. Prabhuswamy, 2006).
Wirkmechanismus
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-Chloro-2-ethylpyridine . Factors such as pH, temperature, and the presence of other molecules can affect its solubility, stability, and interaction with its targets. Additionally, individual factors such as age, sex, genetic factors, and health status can also influence its pharmacokinetics and pharmacodynamics.
Eigenschaften
IUPAC Name |
5-chloro-2-ethylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN/c1-2-7-4-3-6(8)5-9-7/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRVRALGHBQQJAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50598669 | |
| Record name | 5-Chloro-2-ethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50598669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159815-12-9 | |
| Record name | 5-Chloro-2-ethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50598669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


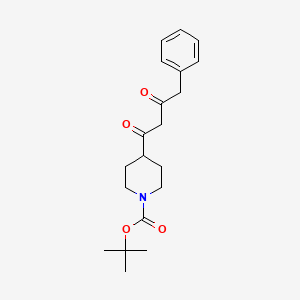
![4-(piperazin-1-yl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1611979.png)
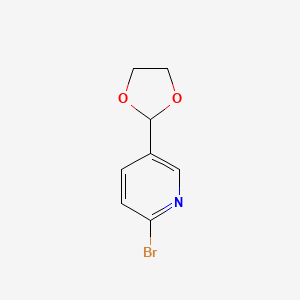
![7-amino-4-benzyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1611983.png)
![N-[2-(Dimethylamino)ethyl]-N-methylguanidine hydroiodide](/img/structure/B1611984.png)
